2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)-
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Compounds like these are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- typically involves the condensation of a pyrimidinone derivative with a phosphorylated sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents might include phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated synthesizers and purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could produce various alkylated or acylated compounds.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(2-O-phosphono-beta-D-arabinofuranosyl)
- 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-alpha-D-arabinofuranosyl)
- 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-ribofuranosyl)
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(3-O-phosphono-beta-D-arabinofuranosyl)- lies in its specific sugar moiety and the position of the phosphate group, which can influence its biological activity and stability. This makes it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOPKANIPLQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292557, DTXSID20861655 | |
Record name | 4-amino-1-(3-o-phosphonopentofuranosyl)pyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_26425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14433-47-7 | |
Record name | Aracytidine 3'-monophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-1-(3-o-phosphonopentofuranosyl)pyrimidin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.